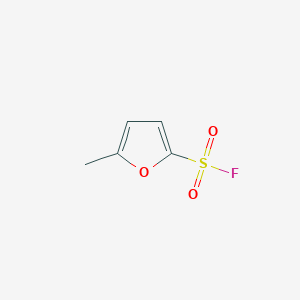

5-Methylfuran-2-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylfuran-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHJCNFGQHXKFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methylfuran 2 Sulfonyl Fluoride and Analogues

Strategies for Carbon-Sulfur Bond Formation in Sulfonyl Fluorides

Electrophilic Fluorosulfonylation Routes

Electrophilic fluorosulfonylation involves the direct reaction of a nucleophilic substrate, such as an organometallic reagent, with an electrophilic "FSO₂⁺" synthon. Historically, reagents like sulfuryl fluoride (B91410) (SO₂F₂) have been used for this purpose. For instance, aryl and heteroaryl Grignard reagents can react with SO₂F₂ to furnish the corresponding sulfonyl fluorides in moderate to good yields. mdpi.com However, these methods often require the pre-formation of highly reactive organometallic species, which can limit their functional group compatibility, a significant drawback for complex molecule synthesis. The development of more targeted and milder electrophilic sources remains an area of active research, though radical and transition-metal-catalyzed pathways have become more prevalent for complex substrates. nih.gov

Radical Fluorosulfonylation Approaches

Radical-based methods provide a powerful alternative to traditional ionic pathways, often proceeding under mild conditions and tolerating a wider array of functional groups. nih.gov These strategies rely on the generation of a fluorosulfonyl radical (•SO₂F), which can then engage with unsaturated systems. acs.orgresearchgate.net

The fluorosulfonyl radical (•SO₂F) is a key intermediate in these transformations. While the high bond dissociation energy of the S-F bond in sulfuryl fluoride (SO₂F₂) makes its direct homolytic cleavage challenging, several precursor reagents have been developed. nih.gov

Sulfuryl Chloride Fluoride (FSO₂Cl): This compound can serve as a precursor to the •SO₂F radical under electrochemical or photochemical conditions. scispace.comacs.org It has been successfully employed in the oxo-fluorosulfonylation of alkynes and the radical addition to alkenes. acs.orgresearchgate.net

Redox-Active Reagents: To circumvent the use of gaseous or hazardous precursors, solid, bench-stable reagents have been designed. 1-Fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts and imidazolium-based sulfonyl fluoride (IMSF) salts have emerged as effective, redox-active precursors. nih.govresearchgate.netresearchgate.net These reagents can generate the •SO₂F radical under visible-light photoredox catalysis, offering a practical and operationally simple method for radical fluorosulfonylation. researchgate.net

Once generated, the fluorosulfonyl radical readily adds across carbon-carbon double or triple bonds. This approach allows for the difunctionalization of alkenes and alkynes. For instance, a visible-light-mediated radical 1-fluorosulfonyl-2-heteroarylation of alkenes has been reported, providing access to complex SO₂F-containing molecules. acs.orgresearchgate.net Crucially, these mild radical conditions demonstrate excellent functional group tolerance, with heterocycles such as thiophene (B33073) and furan (B31954) being compatible with the reaction, affording the desired products in good yields. nih.govresearchgate.net This compatibility is essential for the synthesis of analogues of 5-methylfuran-2-sulfonyl fluoride. This strategy has been used in hydro-fluorosulfonylation, oxo-fluorosulfonylation, and deconstructive fluorosulfonylation reactions. rsc.orgacs.org

Palladium-Catalyzed Sulfur Dioxide Insertion and Fluorination

Palladium catalysis offers a robust and versatile platform for the synthesis of sulfonyl fluorides from readily available starting materials like aryl or alkenyl halides and pseudohalides. nih.govresearchgate.net The general strategy involves a palladium-catalyzed cross-coupling reaction to form a sulfinate intermediate, which is then trapped in situ with an electrophilic fluorine source. researchgate.netrsc.org A key innovation in this area is the use of stable, solid surrogates for gaseous sulfur dioxide, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). researchgate.netacs.org

A highly effective method for the synthesis of alkenyl sulfonyl fluorides, including heterocyclic analogues, employs alkenyl triflates as starting materials. nih.gov Alkenyl triflates are easily prepared from the corresponding ketones. The palladium-catalyzed reaction proceeds via the insertion of sulfur dioxide from DABSO into the carbon-palladium bond, forming a palladium sulfinate complex. This intermediate undergoes reductive elimination to yield a sulfinate salt, which is then fluorinated in the same pot using an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI) to deliver the final alkenyl sulfonyl fluoride. nih.govnih.gov

This methodology has proven effective for a range of cyclic alkenyl triflates and demonstrates excellent functional group tolerance. nih.gov Notably, the synthesis of a 2-methylfuran-substituted alkenyl sulfonyl fluoride was achieved in good yield, highlighting the viability of this approach for preparing direct analogues of the target compound class. nih.gov

| Precursor | Product | Catalyst | SO₂ Source | Fluorinating Agent | Yield |

|---|---|---|---|---|---|

| 3-(2-Methylfuran-2-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate | 3-(2-Methylfuran-2-yl)cyclohex-1-ene-1-sulfonyl fluoride | Pd(dba)₂ / Xantphos | DABSO | Selectfluor | 68% |

This reaction showcases the power of palladium catalysis to construct densely functionalized molecules containing the furan moiety and the sulfonyl fluoride group under relatively mild conditions. nih.govnih.gov

DABSO-Mediated Sulfinate Formation

A prominent method for the synthesis of sulfonyl fluorides involves the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid surrogate for sulfur dioxide. This approach facilitates the formation of a sulfinate intermediate, which is then converted to the target sulfonyl fluoride.

The process typically begins with a palladium-catalyzed reaction between an aryl or heteroaryl halide (or triflate) and DABSO to form a sulfinate salt. This intermediate is then treated with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to yield the sulfonyl fluoride. This one-pot procedure is advantageous as it avoids the handling of gaseous sulfur dioxide and often proceeds under mild conditions.

A notable example demonstrating the applicability of this method to furan-containing structures is the synthesis of a 2-methylfuran-substituted alkenylsulfonyl fluoride. In this case, the corresponding alkenyl triflate was reacted with DABSO in the presence of a palladium catalyst, followed by the addition of NFSI, to afford the desired product in a 68% yield. This highlights the method's tolerance for furan moieties, suggesting its potential for the synthesis of this compound.

Table 1: Palladium-Catalyzed Synthesis of a 2-Methylfuran-Containing Alkenylsulfonyl Fluoride

| Starting Material | Reagents | Product | Yield |

| 2-Methylfuran-substituted alkenyl triflate | 1. PdCl₂(AmPhos)₂, DABSO, Et₃N, i-PrOH2. NFSI, EtOAc | 2-Methylfuran-substituted alkenylsulfonyl fluoride | 68% |

Photoredox Catalysis in Sulfonyl Fluoride Synthesis

Photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonyl fluorides under mild conditions, utilizing visible light to drive the reaction. These methods often involve the generation of an aryl radical, which then reacts with a sulfur dioxide source and a fluorine source.

One common strategy employs aryl diazonium salts as precursors to aryl radicals. Under irradiation with blue LEDs and in the presence of an organic photocatalyst, the diazonium salt is reduced to form an aryl radical. This radical can then be trapped by an SO₂ surrogate like DABSO, and subsequent fluorination yields the arylsulfonyl fluoride. While this method has been shown to be effective for a range of aryl and even some heterocyclic compounds, specific examples for the synthesis of this compound are not extensively documented. However, the compatibility of photoredox catalysis with furan derivatives in other contexts suggests its potential applicability.

Another photoredox approach involves the use of N-fluorosulfonyl aldimines (NFSAs) as fluorosulfonylation reagents for the hydro-fluorosulfonylation of alkenes, offering a sustainable and cost-effective route to aliphatic sulfonyl fluorides.

Electrochemical Synthesis of Sulfonyl Fluorides

Electrochemical methods provide an environmentally benign alternative for the synthesis of sulfonyl fluorides, often avoiding the need for chemical oxidants. These reactions typically involve the anodic oxidation of a suitable sulfur-containing starting material in the presence of a fluoride source.

A well-established electrochemical approach is the oxidative coupling of thiols or disulfides with a fluoride source like potassium fluoride (KF). This method has been successfully applied to a broad range of substrates, including aryl, alkyl, and heteroaryl thiols. The reaction is typically carried out in an undivided cell with graphite (B72142) and stainless steel electrodes. While specific examples for the direct electrochemical synthesis of this compound from its corresponding thiol were not found in the searched literature, the general applicability to heteroaryl thiols makes it a promising avenue for investigation.

More recent developments in electrochemical fluorosulfonylation include the reaction of sulfonylhydrazides with triethylamine (B128534) trihydrofluoride and the defluorinative fluorosulfonylation of unactivated aryl fluorides.

Fluoride Exchange Reactions for Sulfonyl Fluoride Formation

A traditional and widely used approach for the synthesis of sulfonyl fluorides is through fluoride exchange reactions, where a more reactive sulfonyl derivative is converted to the corresponding fluoride.

Conversion from Sulfonyl Chlorides to Sulfonyl Fluorides

The conversion of sulfonyl chlorides to sulfonyl fluorides is a classic and reliable method. This nucleophilic substitution reaction is typically achieved by treating the sulfonyl chloride with a fluoride salt. Common reagents for this transformation include potassium fluoride (KF) and potassium bifluoride (KHF₂). The reaction conditions are often mild, and the use of a phase-transfer catalyst, such as 18-crown-6, can enhance the efficiency of the reaction.

The starting material, 5-methylfuran-2-sulfonyl chloride, is a known compound. Therefore, its conversion to this compound via halide exchange with a suitable fluoride source presents a straightforward synthetic route.

Table 2: General Conditions for Sulfonyl Chloride to Sulfonyl Fluoride Conversion

| Starting Material | Reagents | General Product |

| R-SO₂Cl | KF or KHF₂ | R-SO₂F |

| R-SO₂Cl | KF, 18-crown-6 | R-SO₂F |

Fluoride Exchange from Sulfonic Acids and Their Derivatives

Sulfonic acids and their salts can also serve as precursors for sulfonyl fluorides. These methods typically involve a one-pot, two-step process where the sulfonic acid is first converted into a more reactive intermediate, such as a sulfonyl

Green Chemistry Approaches in this compound Synthesis

The development of synthetic methodologies for sulfonyl fluorides, including this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and promoting energy efficiency. In the context of this compound synthesis, this translates to exploring alternative starting materials, employing more benign reagents, and optimizing reaction conditions to be more sustainable. The move away from traditional methods, which often involve harsh reagents and generate significant waste, towards greener alternatives is a key focus of contemporary research in this area.

Environmentally Benign Conversion from Thiols and Disulfides

A significant advancement in the green synthesis of sulfonyl fluorides involves the utilization of thiols and disulfides as readily available starting materials. These precursors offer a more direct and atom-economical route compared to multi-step syntheses from other functional groups. The development of methods for the direct conversion of the C-S bond in thiols and the S-S bond in disulfides to a sulfonyl fluoride represents a substantial step forward in sustainable chemistry.

One of the most promising green approaches is the electrochemical oxidative fluorination of thiols and disulfides. This method avoids the use of chemical oxidants, which are often stoichiometric and can produce hazardous byproducts. Electrosynthesis allows for the precise control of the reaction through the applied potential and can often be conducted under mild conditions. For instance, the direct electrochemical synthesis of a variety of sulfonyl fluorides from the corresponding thiols and disulfides has been demonstrated, offering a potentially cleaner route to compounds like this compound.

Another environmentally benign approach involves the use of aqueous hydrogen peroxide as the oxidant in the presence of a fluoride source. This "green" oxidant produces water as its only byproduct, significantly improving the environmental profile of the synthesis. Research has shown that the one-pot synthesis of sulfonyl fluorides from thiols can be achieved using this method, providing a valuable strategy for the synthesis of furan-based sulfonyl fluorides.

Table 1: Comparison of Environmentally Benign Methods for Sulfonyl Fluoride Synthesis from Thiols and Disulfides

| Method | Starting Material | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| Electrochemical Synthesis | Thiols, Disulfides | Electricity, Fluoride Source (e.g., Et3N·3HF) | Avoids chemical oxidants, high functional group tolerance, mild conditions |

| Aqueous Hydrogen Peroxide Oxidation | Thiols | H2O2 (aq), Fluoride Source | Water as the only byproduct, "green" oxidant |

Exploration of Sustainable Reagents and Conditions

The exploration of sustainable reagents and reaction conditions is at the forefront of greening the synthesis of this compound and its analogues. This involves replacing hazardous chemicals with safer alternatives and developing catalytic systems that can operate under milder, more energy-efficient conditions.

A notable example of a more sustainable reagent is Selectfluor (F-TEDA-BF4), an electrophilic fluorinating agent. While it is a chemical reagent, it is often considered a greener alternative to other fluorinating agents like elemental fluorine due to its ease of handling and more predictable reactivity. Methods have been developed for the direct synthesis of sulfonyl fluorides from sulfonic acids and their salts using Selectfluor, which could be adapted for the synthesis of this compound. This approach is often performed in environmentally benign solvent systems, such as ionic liquids or aqueous solutions, further enhancing its green credentials.

Furthermore, the development of metal-free synthetic routes is a key aspect of sustainable chemistry, as it avoids the use of potentially toxic and expensive heavy metals. The synthesis of sulfonyl fluorides from sulfonic acids and their derivatives under metal-free conditions has been reported. These methods often rely on the activation of the sulfonic acid with a benign reagent, followed by treatment with a fluoride source. The ability to perform these transformations without a metal catalyst simplifies purification and reduces the environmental burden of the process.

The use of flow chemistry is another important strategy for developing sustainable synthetic processes. Flow reactors can offer improved heat and mass transfer, allowing for safer and more efficient reactions, often with reduced reaction times and improved yields. The synthesis of sulfonyl fluorides in flow systems has been explored, providing a pathway to a more scalable and sustainable production of compounds like this compound.

Table 2: Overview of Sustainable Reagents and Conditions for Sulfonyl Fluoride Synthesis

| Approach | Reagent/Condition | Substrate | Key Advantages |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor (F-TEDA-BF4) | Sulfonic Acids, Sulfonate Salts | Greener fluorinating agent, can be used in benign solvents |

| Metal-Free Synthesis | Various activating agents | Sulfonic Acids and derivatives | Avoids heavy metal contamination, simplifies purification |

| Flow Chemistry | Continuous flow reactors | Various precursors | Improved safety, efficiency, and scalability |

Chemical Reactivity and Transformation Mechanisms of 5 Methylfuran 2 Sulfonyl Fluoride

Nucleophilic Substitution Reactions at the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride group is a key functional group that undergoes nucleophilic substitution reactions. ontosight.ai Although generally more stable and less reactive than the corresponding sulfonyl chlorides, sulfonyl fluorides react with a range of nucleophiles, often requiring specific activation methods to facilitate the transformation. theballlab.comresearchgate.net This controlled reactivity makes them valuable reagents in organic synthesis. mdpi.com

The reaction of 5-methylfuran-2-sulfonyl fluoride with primary or secondary amines leads to the formation of the corresponding sulfonamides. This transformation is a cornerstone in the synthesis of medicinally relevant compounds. theballlab.comnih.gov The reaction typically requires activation of the sulfonyl fluoride, as the sulfur-fluorine bond is relatively strong. theballlab.com Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], have been shown to be effective in activating sulfonyl fluorides for nucleophilic attack by amines. theballlab.comnih.gov The reaction proceeds by the amine's nitrogen atom attacking the electrophilic sulfur center, leading to the displacement of the fluoride ion and the formation of a stable sulfur-nitrogen bond. The presence of a base is often necessary to neutralize the hydrogen fluoride generated in situ. chemrxiv.org

Table 1: Representative Conditions for Sulfonamide Formation from Sulfonyl Fluorides

| Sulfonyl Fluoride | Amine | Catalyst/Base | Solvent | Product | Yield |

| Arylsulfonyl fluoride | Primary/Secondary Amine | Ca(NTf₂)₂ / Et₃N | t-amylOH | Arylsulfonamide | Good to Excellent theballlab.comnih.gov |

| Arylsulfonyl fluoride | Primary/Secondary Amine | HOBt / DIPEA / TMDS | DMSO | Arylsulfonamide | 87-99% chemrxiv.org |

| This compound | Generic Amine (R₂NH) | Lewis Acid / Base | Aprotic Solvent | 5-Methyl-N,N-dialkylfuran-2-sulfonamide | Expected High |

This table presents generalized conditions based on literature for similar sulfonyl fluorides. Specific yields for this compound would require experimental verification.

This compound can react with alcohols or phenols to form sulfonate esters. This esterification reaction involves the nucleophilic attack of the alcoholic or phenolic oxygen on the sulfur atom of the sulfonyl fluoride group. chempap.orgnih.gov Similar to sulfonamide formation, this reaction often requires basic conditions to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the resulting hydrogen fluoride. For example, the reaction of alkenylsulfonyl fluorides with phenols in the presence of a base yields the corresponding sulfonate ester in high yield. nih.gov The use of catalytic potassium fluoride (KF) in combination with N-fluorobenzenesulfonimide (NFSI) has also been demonstrated for the synthesis of sulfonate esters from phenols, where a sulfonyl fluoride is generated in situ. chempap.org

Table 2: General Conditions for Sulfonate Ester Formation

| Sulfonyl Fluoride Substrate | Nucleophile | Reagents/Conditions | Product Type |

| Alkenylsulfonyl fluoride | p-methoxyphenol | Base (e.g., Pyrrolidine) | Sulfonate Ester nih.gov |

| Benzenesulfonyl fluoride (in situ) | Phenols | Catalytic KF / K₂CO₃ | Benzene Sulfonate Ester chempap.org |

| This compound | Alcohols (ROH) | Base (e.g., Pyridine) | 5-Methylfuran-2-sulfonate Ester |

This table illustrates common methodologies for sulfonate ester synthesis from sulfonyl fluorides.

The reaction between this compound and thiols (mercaptans) results in the formation of sulfonyl thioesters. This transformation proceeds via a nucleophilic substitution mechanism where the sulfur atom of the thiol attacks the electrophilic sulfur of the sulfonyl fluoride. The reaction conditions are generally mild. For instance, the synthesis of highly functionalized sulfanyl (B85325) vinyl sulfonyl fluorides has been achieved through the addition of thiols to brominated sulfonyl fluoride precursors in the presence of a base. rsc.org This highlights the general reactivity of sulfonyl fluorides towards sulfur nucleophiles. rsc.org The synthesis of thioesters can also be achieved through various other modern synthetic methods, including electrochemical reactions. rsc.orgorganic-chemistry.org

Hydrolytic Pathways of this compound

Sulfonyl fluorides are known for their relative stability towards hydrolysis compared to other sulfonyl halides like sulfonyl chlorides. mdpi.com This stability is a key feature that allows for their use in various synthetic applications, even in the presence of water. rsc.orgresearchgate.net However, under certain conditions, hydrolysis can occur.

Under hydrolytic conditions, typically involving the presence of water and either acid or base catalysis, this compound is expected to convert to 5-methylfuran-2-sulfonic acid. The reaction involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the sulfonyl group, leading to the cleavage of the sulfur-fluorine bond and the formation of the corresponding sulfonic acid. rsc.org The reverse reaction, the conversion of sulfonic acids or their salts to sulfonyl fluorides, is a common synthetic route for preparing these compounds, often using reagents like thionyl fluoride or Xtalfluor-E®. nih.gov

The rate of hydrolysis of sulfonyl fluorides is significantly influenced by reaction conditions such as pH and temperature. Generally, hydrolysis is slow under neutral conditions but can be accelerated under acidic or basic conditions. nih.govresearchgate.net Studies on analogous compounds like thiophene-2-sulfonyl fluorides have shown that the mechanism and rate of hydrolysis are dependent on the substituents on the heterocyclic ring. rsc.org For 5-methylfuran derivatives, strongly acidic conditions might not only promote hydrolysis of the sulfonyl fluoride group but could also potentially lead to the ring-opening of the furan (B31954) moiety itself. nih.govgoogle.com The stability of related ligation products formed from 2,5-diones (derived from furan hydrolysis) has been shown to be pH-dependent, with greater stability observed in the pH range of 2-9. nih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

SuFEx has rapidly become a major tool in covalent chemistry, prized for its reliability and the stability of the resulting linkages. bohrium.com This section will explore the foundational principles of SuFEx and the specific reactivity of this compound within this chemical space.

Fundamental Principles of SuFEx Reactions

SuFEx chemistry is predicated on the unique balance of stability and reactivity inherent in the sulfur(VI)-fluoride bond. sigmaaldrich.com Sulfonyl fluorides (R-SO₂F) are generally stable compounds, resistant to hydrolysis and thermolysis, yet they can be activated to react with nucleophiles under specific conditions. researchgate.net This controlled reactivity is a hallmark of click chemistry, ensuring high yields and minimal byproducts. sigmaaldrich.com The activation of the S-F bond is often achieved using catalysts such as organic bases or silylating agents, which facilitate the exchange of the fluoride for a nucleophile, typically an alcohol or an amine, to form robust sulfonate or sulfonamide linkages. bohrium.com The thermodynamic driving force for these reactions is often the formation of strong silicon-fluoride or hydrogen-fluoride bonds. bohrium.com

Reactivity Profile of this compound in SuFEx

While direct and extensive research specifically detailing the SuFEx reactivity of this compound is not abundant in publicly available literature, its reactivity can be inferred from the behavior of other heteroaromatic sulfonyl fluorides. The electron-rich nature of the furan ring is expected to influence the electrophilicity of the sulfonyl fluoride group.

In a study on the synthesis of cyclic alkenylsulfonyl fluorides, a substrate containing a 2-methylfuran (B129897) moiety was shown to be well-tolerated in a palladium-catalyzed sulfination reaction followed by fluorination to yield the corresponding alkenylsulfonyl fluoride. nih.gov This suggests that the furan ring is stable to the conditions often employed in the synthesis of SuFEx precursors.

The SuFEx reaction of this compound with various nucleophiles, such as phenols and amines, is anticipated to proceed under standard SuFEx conditions to yield the corresponding sulfonates and sulfonamides. The reaction would likely be catalyzed by a base like cesium carbonate or an organic base in conjunction with a silylating agent. The table below outlines the expected products from such reactions.

| Nucleophile | Expected Product |

| Phenol | 5-Methylfuran-2-yl phenyl sulfonate |

| Aniline | N-phenyl-5-methylfuran-2-sulfonamide |

| Benzylamine | N-benzyl-5-methylfuran-2-sulfonamide |

| Ethanol | Ethyl 5-methylfuran-2-sulfonate |

This table represents expected products based on the general reactivity of sulfonyl fluorides in SuFEx reactions.

Orthogonal Derivatization Processes Facilitated by SuFEx

The stability of the sulfonyl fluoride group under a variety of reaction conditions allows for orthogonal derivatization strategies. This means that other functional groups on a molecule containing a this compound moiety can be modified without affecting the sulfonyl fluoride, which can then be used for a subsequent SuFEx ligation.

For example, a molecule containing both a this compound group and a terminal alkyne could undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction independently of a later SuFEx reaction. This orthogonality is a powerful tool in the synthesis of complex molecules and bioconjugates. nih.gov

Conjugate Addition Reactions of Alkenylsulfonyl Fluoride Derivatives

The introduction of an alkene adjacent to the sulfonyl fluoride group, creating an alkenylsulfonyl fluoride, opens up new avenues for reactivity, specifically conjugate addition reactions.

While there is no direct literature on the conjugate addition reactions of alkenylsulfonyl fluorides derived specifically from 5-methylfuran, studies on other cyclic and acyclic alkenylsulfonyl fluorides provide a strong basis for predicting their behavior. nih.gov These compounds are excellent Michael acceptors due to the electron-withdrawing nature of the sulfonyl fluoride group.

Softer nucleophiles such as thiols and secondary amines are expected to readily undergo conjugate addition to the β-carbon of a 5-methylfuran-2-alkenylsulfonyl fluoride derivative. These reactions are often base-catalyzed and proceed with high efficiency. nih.gov

| Nucleophile | Expected Product Type |

| Thiophenol | β-thiophenyl substituted alkylsulfonyl fluoride |

| Pyrrolidine | β-pyrrolidinyl substituted alkylsulfonyl fluoride |

| Malonate ester | β-dialkyl malonyl substituted alkylsulfonyl fluoride |

This table illustrates the expected products from conjugate addition to a hypothetical 5-methylfuran-2-alkenylsulfonyl fluoride based on the reactivity of analogous compounds.

Late-Stage Functionalization Strategies Involving the this compound Moiety

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science, allowing for the modification of complex molecules at a late step in the synthetic sequence. The robust nature of the sulfonyl fluoride group makes it an ideal handle for LSF. rsc.orgnih.gov

A molecule of interest could be synthesized with a pre-installed this compound moiety. This group would be inert to many synthetic transformations, allowing for the elaboration of other parts of the molecule. In the final steps, the sulfonyl fluoride could be reacted with a variety of nucleophiles via a SuFEx reaction to generate a library of diverse analogs. nih.gov

For instance, a drug molecule containing a phenolic hydroxyl group could be coupled with this compound to introduce the furan moiety and a reactive handle for further diversification. The synthesis of sulfonyl fluorides from sulfonamides has also been reported as a viable LSF strategy. d-nb.info This would involve converting a pre-existing sulfonamide on a complex molecule into the corresponding this compound, which could then be further elaborated.

The synthesis of 5-Methylfuran-2-sulfonyl chloride, the precursor to the fluoride, is typically achieved through the reaction of 5-methylfuran-2-sulfonic acid with a chlorinating agent like thionyl chloride. The subsequent conversion to the sulfonyl fluoride can be accomplished using a fluoride source such as potassium fluoride. rhhz.net

Spectroscopic and Structural Elucidation Methodologies for 5 Methylfuran 2 Sulfonyl Fluoride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 5-methylfuran-2-sulfonyl fluoride (B91410), providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift). For 5-methylfuran-2-sulfonyl fluoride, distinct signals are expected for the methyl group protons and the two protons on the furan (B31954) ring.

Methyl Protons (-CH₃): The three protons of the methyl group at the 5-position of the furan ring are chemically equivalent and are expected to appear as a singlet. Their chemical shift would be influenced by the electron-donating nature of the furan ring's oxygen atom.

Furan Protons (H-3 and H-4): The two protons on the furan ring are in different chemical environments due to their proximity to the methyl and sulfonyl fluoride groups. They are expected to appear as doublets due to coupling with each other. The proton at the 3-position (H-3) is adjacent to the electron-withdrawing sulfonyl fluoride group, which would likely cause its signal to appear at a lower field (higher ppm) compared to the proton at the 4-position (H-4).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Typical Coupling Constants (J, Hz) |

| Methyl (-CH₃) | ~2.3 | Singlet (s) | N/A |

| Furan H-3 | ~7.3 | Doublet (d) | J(H3-H4) ≈ 3.2 |

| Furan H-4 | ~6.3 | Doublet (d) | J(H4-H3) ≈ 3.2 |

This is an interactive data table based on typical values for substituted furans.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Five distinct signals are anticipated for the five carbon atoms of the this compound core.

Furan Ring Carbons: The four carbons of the furan ring (C2, C3, C4, C5) are all in unique electronic environments. The carbon atom directly attached to the sulfonyl fluoride group (C2) and the carbon attached to the oxygen and methyl group (C5) are expected to be significantly deshielded and appear at a lower field. The C3 and C4 carbons would appear at a higher field.

Methyl Carbon (-CH₃): The carbon of the methyl group is typically found at a high field (low ppm value) in the ¹³C NMR spectrum.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Methyl (-CH₃) | ~14 |

| Furan C4 | ~110 |

| Furan C3 | ~125 |

| Furan C2 (attached to -SO₂F) | ~148 |

| Furan C5 (attached to -CH₃) | ~160 |

This is an interactive data table based on typical values for substituted furans.

¹⁹F NMR is a highly sensitive technique used to specifically analyze fluorine-containing compounds. alfa-chemistry.com For this compound, a single resonance is expected for the fluorine atom in the sulfonyl fluoride group (-SO₂F). The chemical shift of this fluorine atom is sensitive to its electronic environment. biophysics.org In aryl sulfonyl fluorides, the ¹⁹F signal typically appears in a characteristic region. The reference standard for ¹⁹F NMR is trichlorofluoromethane (B166822) (CFCl₃), which is set to 0 ppm. alfa-chemistry.comrsc.org

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) vs. CFCl₃ |

| Sulfonyl Fluoride (-SO₂F) | +40 to +70 |

This is an interactive data table based on typical values for aryl sulfonyl fluorides. rsc.orgcolorado.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

The sulfonyl group (-SO₂-) gives rise to two very strong and characteristic absorption bands in the IR spectrum, corresponding to its symmetric and asymmetric stretching vibrations. cdnsciencepub.com These bands are often sharp and easily identifiable.

Asymmetric Stretch (νas): This vibration typically occurs at a higher frequency.

Symmetric Stretch (νs): This vibration occurs at a lower frequency.

The exact positions of these bands are influenced by the electronegativity of the groups attached to the sulfur atom. cdnsciencepub.com For a sulfonyl fluoride, these stretches are expected in the higher end of the typical range.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity in IR |

| Asymmetric S=O Stretch | 1370 - 1450 | Strong |

| Symmetric S=O Stretch | 1180 - 1210 | Strong |

This is an interactive data table based on established data for sulfonyl compounds. scholaris.ca

Sulfonyl fluorides are generally more stable and resistant to hydrolysis compared to their sulfonyl chloride counterparts. nih.gov However, under certain conditions, this compound can undergo hydrolysis to form the corresponding 5-methylfuran-2-sulfonic acid. This transformation can be readily monitored using IR spectroscopy.

The key indicator of hydrolysis is the appearance of a new, very broad absorption band in the region of 2500-3300 cm⁻¹. This band is characteristic of the O-H stretching vibration of the sulfonic acid group (-SO₃H). The broadness of the peak is due to extensive hydrogen bonding. The disappearance of the sharp S=O stretching bands of the sulfonyl fluoride and the emergence of this broad O-H band provide clear evidence of the hydrolysis reaction. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of molecules. By ionizing the analyte and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS-ESI)

High-resolution mass spectrometry with electrospray ionization (HRMS-ESI) offers the ability to determine the elemental composition of a molecule with high accuracy. This technique is crucial for the unambiguous identification of unknown compounds and for confirming the identity of synthesized molecules. researchgate.net For furan derivatives, HRMS combined with tandem mass spectrometry (MS/MS) has proven to be a powerful method for their identification. researchgate.netnih.gov This approach allows for the isolation of a specific ion and its subsequent fragmentation to provide structural information. nih.gov

Adduct Formation and Collision Cross Section Prediction

In electrospray ionization, molecules often form adducts with ions present in the solvent, such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. uni.lusemanticscholar.org The formation of these adducts can be both a challenge and an opportunity in mass spectrometric analysis. While multiple adducts can complicate spectral interpretation, they can also provide additional confirmation of the molecular weight. semanticscholar.orgnih.gov The selective formation of specific adducts can even be used as a tool for ionization. nih.gov

The collision cross section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. semanticscholar.org Predicting CCS values for different adducts of this compound can aid in its identification in complex mixtures when analyzed by ion mobility-mass spectrometry. semanticscholar.orgrsc.orgmdpi.comnyu.edu These predicted values can be compared with experimental data to increase confidence in compound annotation.

Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 165.00162 | 125.7 |

| [M+Na]⁺ | 186.98356 | 136.8 |

| [M-H]⁻ | 162.98706 | 130.0 |

| [M+NH₄]⁺ | 182.02816 | 147.8 |

| [M+K]⁺ | 202.95750 | 136.5 |

| [M+H-H₂O]⁺ | 146.99160 | 121.0 |

| [M+HCOO]⁻ | 208.99254 | 144.8 |

| [M+CH₃COO]⁻ | 223.00819 | 171.7 |

| [M]⁺ | 163.99379 | 129.4 |

| [M]⁻ | 163.99489 | 129.4 |

UV-Visible Spectroscopy for Electronic Properties

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule. For furan derivatives, the electronic transitions are typically in the UV region and can be influenced by the nature and position of substituents on the furan ring. researchgate.netnist.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. libretexts.orglibretexts.orgfiveable.me By diffracting X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a model of the crystal lattice and the atomic positions within the unit cell. libretexts.orglibretexts.org This method provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov For compounds containing a benzofuran (B130515) ring system, X-ray crystallography has been instrumental in understanding their solid-state structures. researchgate.net The crystal packing is often stabilized by weak intermolecular forces such as C—H⋯O hydrogen bonds and π–π stacking interactions. nih.govnih.gov

Computational and Theoretical Investigations of 5 Methylfuran 2 Sulfonyl Fluoride

Molecular Geometry Optimization and Conformation Analysis

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-Methylfuran-2-sulfonyl fluoride (B91410), this is typically achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p).

The optimization process calculates key geometrical parameters, including bond lengths, bond angles, and dihedral angles. The furan (B31954) ring is largely planar, while the sulfonyl fluoride group adopts a tetrahedral geometry around the central sulfur atom. Conformation analysis would investigate the rotation around the C-S bond connecting the furan ring to the sulfonyl group to identify the most energetically favorable orientation. Due to the planar nature of the furan ring, two primary conformations (syn and anti) relative to the orientation of the S-F bond with respect to the ring's oxygen atom would be considered. The optimized geometry with the lowest energy is considered the ground state structure.

Table 1: Predicted Geometrical Parameters for 5-Methylfuran-2-sulfonyl fluoride This table presents typical or expected values based on DFT calculations for similar molecular structures. Actual values would require specific computation for this molecule.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Lengths | C-S | 1.77 Å |

| S=O | 1.43 Å | |

| S-F | 1.58 Å | |

| C-O (furan) | 1.37 Å | |

| C=C (furan) | 1.36 Å | |

| Bond Angles | O=S=O | 120° |

| O=S-F | 108° | |

| O=S-C | 108° |

Electronic Structure Analysis and Electrostatic Potential (ESP) Calculations

Electronic structure analysis provides insight into the distribution of electrons within the molecule. A key tool for this is the Molecular Electrostatic Potential (ESP) surface, which maps the electrostatic potential onto the electron density surface of the molecule. mdpi.com The ESP is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). ajchem-a.comajchem-a.com

For this compound, the ESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated on the highly electronegative oxygen atoms of the sulfonyl group and, to a lesser extent, the oxygen atom within the furan ring. These regions are susceptible to electrophilic attack.

Positive Potential (Blue): Localized around the sulfur atom, which is bonded to three highly electronegative atoms (two oxygens and one fluorine). This makes the sulfur atom the primary site for nucleophilic attack. The hydrogen atoms of the methyl group and furan ring would also exhibit moderately positive potential.

This charge distribution is fundamental to the molecule's reactivity, particularly the electrophilicity of the sulfur center. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap Energy

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). youtube.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Sulfonyl fluorides are known for their high stability, which would correspond to a relatively large HOMO-LUMO gap. nih.govnih.gov

Computational methods like DFT (B3LYP/6-311++G) are used to calculate the energies of these orbitals and derive global reactivity descriptors. ajchem-a.comirjweb.com

Table 2: Predicted Electronic Properties and Global Reactivity Descriptors This table contains representative values illustrating the expected electronic structure. Specific calculations are needed for precise figures.

| Parameter | Definition | Predicted Value |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 6.5 eV |

| Ionization Potential (I) | -E(HOMO) | 7.5 eV |

| Electron Affinity (A) | -E(LUMO) | 1.0 eV |

| Global Hardness (η) | (I - A) / 2 | 3.25 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.25 eV |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts by GIAO)

Computational chemistry can accurately predict spectroscopic data, which is essential for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating NMR chemical shifts (δ). mdpi.comnih.govimist.maresearchgate.net

Calculations would be performed on the optimized geometry of this compound to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. These theoretical spectra are invaluable for confirming experimental results and assigning specific signals to the correct atoms in the molecule.

Table 3: Predicted NMR Chemical Shifts (δ in ppm) for this compound Values are illustrative and based on typical chemical shift ranges for these functional groups.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| -CH₃ | ~2.4 |

| Furan H (adjacent to -CH₃) | ~6.3 |

| Furan H (adjacent to -SO₂F) | ~7.2 |

| ¹³C NMR | |

| -CH₃ | ~14 |

| Furan C (-CH₃) | ~158 |

| Furan C (adjacent to -CH₃) | ~110 |

| Furan C (adjacent to -SO₂F) | ~125 |

| Furan C (-SO₂F) | ~148 |

| ¹⁹F NMR |

Topological Studies (ELF, LOL, ALIE, RDG) for Bonding and Interactions

Advanced topological analyses of the electron density provide a deeper understanding of chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods visualize electron localization in a molecule. For this compound, ELF and LOL analyses would clearly show the regions corresponding to covalent bonds (C-C, C-H, C-S, S-O, S-F), as well as the lone pairs on the oxygen and fluorine atoms.

Average Local Ionization Energy (ALIE): The ALIE surface indicates the regions from which it is easiest to remove an electron. Lower ALIE values correspond to more reactive, electron-rich sites, which would be the oxygen atoms in this molecule.

Reduced Density Gradient (RDG): This method is particularly useful for visualizing weak non-covalent interactions. While less critical for a single molecule, it would be essential for studying dimer formation or interactions with a solvent or biological receptor, revealing hydrogen bonds or van der Waals contacts.

Understanding Structure-Reactivity Correlations through Computational Modeling

Computational modeling integrates the findings from the analyses above to build a comprehensive picture of the molecule's reactivity. For this compound, the key structure-reactivity correlations are:

Electrophilicity of Sulfur: The ESP and LUMO analysis both identify the sulfur atom as the primary electrophilic center. The LUMO is likely to have a significant contribution from the sulfur atom's orbitals, indicating it is the site of electron acceptance.

Role of the Furan Ring: The electron-rich furan ring influences the electronic properties of the attached sulfonyl fluoride group. It acts as an electron-donating group, which can modulate the reactivity of the S-F bond compared to a simple alkyl or aryl sulfonyl fluoride.

Investigation of Reaction Mechanisms via Quantum Chemical Methods

Quantum chemical methods are essential for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For this compound, a key reaction is the nucleophilic substitution at the sulfur center, often termed a Sulfur(VI) Fluoride Exchange (SuFEx) reaction. nih.govresearchgate.net

Using DFT, one can model the reaction pathway of this compound with a nucleophile (e.g., an amine, R-NH₂). The process involves:

Locating Reactants and Products: The geometries of the starting materials and final products are optimized.

Identifying the Transition State (TS): The highest energy point along the reaction coordinate is located. This structure represents the energetic barrier to the reaction.

Calculating Activation Energy (Ea): The energy difference between the transition state and the reactants determines the reaction rate. A lower activation energy implies a faster reaction.

Computational studies can distinguish between possible mechanisms, such as a concerted process or a stepwise addition-elimination mechanism involving a pentacoordinate sulfur intermediate. researchgate.netiupac.org These calculations provide deep mechanistic insights that are often difficult to obtain experimentally.

Applications of 5 Methylfuran 2 Sulfonyl Fluoride in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

5-Methylfuran-2-sulfonyl fluoride (B91410) is recognized as a valuable synthetic intermediate, primarily due to the advantageous properties of the sulfonyl fluoride functional group. rhhz.net Compared to their more common sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique balance of stability and reactivity. rhhz.netnih.gov They are generally less susceptible to hydrolysis, making them more robust for handling and storage, yet they retain sufficient reactivity to engage with a variety of nucleophiles under specific conditions. nih.goveurekalert.org This "sleeping beauty" characteristic allows them to be carried through multiple synthetic steps before being "awakened" for a desired transformation. nih.gov

The compound serves as a key building block for introducing the 5-methylfuran-2-sulfonyl moiety into larger molecules. This is significant as sulfonyl-containing compounds, including sulfonamides and sulfonate esters, are prevalent in medicinal chemistry and materials science. rhhz.netd-nb.info The furan (B31954) ring itself is a bioisostere for other aromatic systems and can influence the solubility and metabolic profile of a final compound. Therefore, 5-methylfuran-2-sulfonyl fluoride acts as a modular unit that imparts specific structural and functional properties to a target molecule.

Synthesis of Complex Organic Molecules

The construction of complex organic molecules has been greatly propelled by the development of reliable building blocks like sulfonyl fluorides. d-nb.info The inherent reactivity of this compound allows for its incorporation into diverse molecular frameworks through the formation of highly stable sulfur-heteroatom bonds.

A primary application of this compound is the synthesis of sulfonamides. The sulfonamide scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. researchgate.netnih.gov The synthesis is typically achieved by reacting the sulfonyl fluoride with a primary or secondary amine in an addition-elimination process. nih.gov This reaction is highly efficient for creating a stable S-N bond. The versatility of this method allows for the coupling of the 5-methylfuran-2-sulfonyl group with a wide array of amine-containing molecules, from simple alkylamines to complex, polyfunctional structures, enabling the rapid generation of diverse chemical libraries for drug discovery programs. nih.gov

| Reactant 1 | Reactant 2 (Amine) | Product | Bond Formed |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-substituted-5-methylfuran-2-sulfonamide | S-N |

| This compound | Secondary Amine (R₂NH) | N,N-disubstituted-5-methylfuran-2-sulfonamide | S-N |

| This compound | Aniline Derivatives | N-aryl-5-methylfuran-2-sulfonamide | S-N |

Beyond sulfonamides, this compound is a precursor for sulfonate esters and, by extension, thioesters. rhhz.netresearchgate.net Sulfonate esters are synthesized through the reaction of the sulfonyl fluoride with alcohols or phenols. This transformation is crucial for creating linkages in various fields, including the development of prodrugs and covalent inhibitors. Thioesters, while less common, can be prepared by reacting the sulfonyl fluoride with thiols, providing another avenue for molecular diversification. These reactions broaden the synthetic utility of the title compound, allowing it to connect with a different set of functional groups and building blocks. rhhz.net

| Reactant 1 | Nucleophile | Product Class | General Structure |

|---|---|---|---|

| This compound | Alcohol (R-OH) | Sulfonate Ester | 5-Me-Furan-SO₂OR |

| This compound | Phenol (Ar-OH) | Sulfonate Ester | 5-Me-Furan-SO₂OAr |

| This compound | Thiol (R-SH) | Thiosulfonate Ester | 5-Me-Furan-SO₂SR |

Development of Multifunctional Reagents

The structure of this compound inherently lends itself to the development of multifunctional reagents. Such reagents possess multiple reactive sites that can be addressed under different conditions, allowing for sequential and controlled synthetic operations. For instance, related alkenylsulfonyl fluorides have been demonstrated as compact, multifunctional reagents where derivatization can occur at the sulfur center, through conjugate addition, or at other functional groups on the molecule. researchgate.net

In the case of this compound, the sulfonyl fluoride group serves as a primary electrophilic site for reactions with nucleophiles like amines and alcohols. researchgate.net Concurrently, the furan ring itself represents a second domain for chemical modification. The double bonds within the furan ring could potentially participate in cycloaddition reactions, or the ring could be functionalized through electrophilic aromatic substitution, although the sulfonyl group is deactivating. This dual reactivity allows chemists to first use the sulfonyl fluoride as a connective hub and then perform further modifications on the furan scaffold to build molecular complexity. This concept is central to creating structurally diverse molecules from a single, versatile starting material. researchgate.net

Integration into "Click Chemistry" Frameworks Beyond SuFEx

Sulfur Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that leverages the reliable reactivity of sulfonyl fluorides with specific nucleophiles. eurekalert.orgnih.gov It has become a cornerstone for molecular assembly in drug discovery, chemical biology, and materials science. eurekalert.orgnih.gov However, recent advancements have expanded the reactivity of sulfonyl fluorides beyond the traditional SuFEx paradigm.

A notable development is the conversion of sulfonyl fluorides into sulfur(VI) radicals for subsequent ligation reactions. nih.gov This is achieved through a combination of an organosuperbase and photoredox catalysis, which transforms the typically electrophilic sulfonyl fluoride into a sulfonyl radical (RSO₂•). nih.gov This radical species can then participate in reactions that are inaccessible through the SuFEx mechanism, such as the addition to alkenes to form vinyl sulfones. nih.gov This radical-based pathway represents a fundamental expansion of the synthetic utility of compounds like this compound, enabling their integration into novel chemical ligation strategies that go beyond nucleophilic substitution. nih.gov This approach dramatically broadens the scope of molecules that can be synthesized from a sulfonyl fluoride precursor.

Perspectives and Future Research Directions

Emerging Methodologies for Sulfonyl Fluoride (B91410) Synthesis and Functionalization

The synthesis of aryl and heteroaryl sulfonyl fluorides has moved beyond traditional methods, which often required harsh reagents like fluorosulfonic acid. nih.gov Modern catalytic approaches offer milder conditions and broader functional group tolerance, which could be pivotal for the efficient synthesis of 5-Methylfuran-2-sulfonyl fluoride. sigmaaldrich.comacs.orgnih.gov

Recent advancements include palladium-catalyzed methods that construct sulfonyl fluorides from precursors such as aryl triflates or bromides, using a sulfur dioxide source like DABSO followed by treatment with an electrophilic fluorine source. nih.govnih.govresearchgate.net Photocatalysis and electrocatalysis are also at the forefront, enabling the generation of sulfonyl fluoride motifs through radical pathways under exceptionally mild conditions. sigmaaldrich.comacs.orgresearchgate.net The generation of fluorosulfonyl radicals from precursors like sulfuryl fluoride (SO₂F₂) gas represents a concise and efficient route to these valuable compounds. rsc.orgspringernature.com These emerging strategies could be adapted to use 5-methylfuran derivatives as starting materials, providing more efficient and scalable routes to this compound.

Functionalization of the resulting molecule is another key research direction. The sulfonyl fluoride group is notably stable and can be retained during various chemical transformations on other parts of the molecule. bohrium.com This allows for the late-stage introduction of diversity. Future work could explore transition-metal-catalyzed cross-coupling reactions at other positions of the furan (B31954) ring while preserving the -SO₂F group, or nucleophilic substitution reactions on derivatives of the furan ring. bohrium.com Furthermore, the sulfonyl fluoride itself can be functionalized through Sulfur(VI) Fluoride Exchange (SuFEx) reactions, reacting with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. sigmaaldrich.comnih.gov

| Emerging Synthetic Method | Catalyst/System | Typical Precursors | Key Advantages |

| Palladium-Catalyzed Coupling | Palladium complexes | Aryl/Heteroaryl Triflates, Halides | Broad substrate scope, good functional group tolerance. nih.govnih.govresearchgate.net |

| Photoredox Catalysis | Iridium or organic photosensitizers | Alkenes, Aryl Diazonium Salts | Mild conditions (visible light), radical pathways. sigmaaldrich.comacs.org |

| Electrocatalysis | Organomediated electrochemical systems | Aryl Triflates | Avoids stoichiometric metal oxidants, mild conditions. researchgate.net |

| Radical Fluorosulfonylation | Radical initiators, SO₂F₂ gas | Unsaturated hydrocarbons | Direct and efficient, utilizes inexpensive feedstock. rsc.orgspringernature.com |

Exploration of Novel Reactivity Patterns for Furan-Sulfonyl Fluoride Systems

The reactivity of this compound is expected to be dominated by the interplay between the electron-rich furan ring and the powerfully electron-withdrawing sulfonyl fluoride group. The primary area for future exploration is its application in SuFEx chemistry, a set of near-perfect click reactions. sigmaaldrich.com The sulfonyl fluoride group is exceptionally stable in many chemical environments but reacts selectively with nucleophiles like primary amines, making this compound a potentially valuable connective hub for building complex molecules. bohrium.comresearchgate.net

Beyond SuFEx, the reactivity of the furan ring itself warrants investigation. The strong electron-withdrawing nature of the -SO₂F group could render the furan ring susceptible to nucleophilic aromatic substitution, a reaction not typically favored for furan. Another potential reaction pathway is the hydrolysis of the 5-methylfuran-2-yl moiety to a 2,5-dioxopentanyl group, a transformation that can be used for bio-orthogonal ligation. researchgate.net The interaction with transition metals could also unveil novel reactivity, as studies have shown that nickel(0) complexes can activate the C–S or S–F bonds of aryl sulfonyl fluorides, leading to desulfonylative cross-coupling or SO₂ activation. acs.org Exploring these reaction manifolds could establish this compound as a versatile building block for diverse chemical scaffolds.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical behavior. researchgate.net For this compound, density functional theory (DFT) and other computational methods can provide deep insights into its structure, properties, and reactivity. nih.gov

Future computational studies could:

Predict Reaction Mechanisms: Model the transition states for reactions such as nucleophilic attack on the sulfur atom (SuFEx) or nucleophilic substitution on the furan ring. This can help predict which reaction pathway is more favorable under specific conditions. researchgate.netnih.gov

Tune Reactivity: Computationally screen different substituents on the furan ring to understand how they modulate the electrophilicity and reactivity of the sulfonyl fluoride group, guiding the rational design of new reagents with tailored properties. rsc.org

Guide Catalyst Development: Model the interaction of this compound with transition metal catalysts to design more efficient catalytic systems for its synthesis or subsequent functionalization. researchgate.net

Utilize Machine Learning: Employ machine learning algorithms trained on reaction data to predict the optimal conditions for synthesizing or using this compound, accelerating experimental discovery. bohrium.com

Publicly available databases already provide computationally predicted data, such as collision cross-sections for mass spectrometry analysis, which can aid in the characterization of this compound and its derivatives. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 165.00162 | 125.7 |

| [M+Na]⁺ | 186.98356 | 136.8 |

| [M-H]⁻ | 162.98706 | 130.0 |

| [M+NH₄]⁺ | 182.02816 | 147.8 |

| [M+K]⁺ | 202.95750 | 136.5 |

Table data sourced from PubChemLite, predicted using CCSbase. uni.lu

Interdisciplinary Research Integrating this compound as a Synthetic Platform

The unique properties of sulfonyl fluorides have positioned them as privileged functionalities in interdisciplinary fields like chemical biology, drug discovery, and materials science. nih.govrsc.orgsioc-journal.cn this compound is an ideal candidate to serve as a versatile synthetic platform in these areas.

Chemical Biology and Drug Discovery: The sulfonyl fluoride group can act as a covalent warhead, forming stable bonds with nucleophilic amino acid residues (like lysine, tyrosine, and serine) in protein binding pockets. nih.govrsc.org By attaching the this compound core to other pharmacophores, researchers could develop highly specific covalent inhibitors for various enzymes. The furan moiety itself is a common structure in medicinal chemistry and could provide key binding interactions. nih.gov

Materials Science: Sulfonyl fluorides have been incorporated into functional materials like ionic liquids. rsc.orgnsf.gov The 5-methylfuran core could be used to create novel polymers or functional materials where the furan ring's properties (e.g., aromaticity, potential for polymerization) and the sulfonyl fluoride's reactivity can be harnessed to create materials with unique electronic or physical properties.

Agrochemicals: The sulfonamide linkage, readily formed from sulfonyl fluorides, is a cornerstone of many herbicides and pesticides. The 5-methylfuran scaffold offers a new chemical space to explore for the development of next-generation agrochemicals.

By leveraging this compound as a central building block, interdisciplinary teams can rapidly generate libraries of novel molecules for screening in a wide range of applications, from therapeutics to advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.